N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide
Description
This compound is a heterocyclic hybrid featuring a benzodioxole moiety linked via a methyl group to a propanamide chain, which is further substituted with a thioether-connected thiazolo[2,3-c][1,2,4]triazole ring bearing a phenyl group. Its structural complexity arises from the fusion of multiple pharmacophoric elements: the benzodioxole ring (associated with metabolic stability and CNS activity), the thiazolo-triazole core (implicated in diverse biological activities), and the propanamide thioether (enhancing solubility and binding interactions) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c26-19(22-11-14-6-7-17-18(10-14)28-13-27-17)8-9-29-20-23-24-21-25(20)16(12-30-21)15-4-2-1-3-5-15/h1-7,10,12H,8-9,11,13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSXTLOZKIJTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Structural Features
- Benzodioxole moiety : Contributes to the compound's pharmacological properties.
- Thiazole and triazole rings : Known for their diverse biological activities including antimicrobial and anticancer effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of thiazole and triazole derivatives. Recent studies have utilized microwave-assisted synthesis techniques to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16–31.25 μg/mL |
| Escherichia coli | 31.25–62.5 μg/mL |
| Candida albicans | Moderate activity at 31.25–62.5 μg/mL |
These results suggest that the compound possesses potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Anticancer Activity
The compound has also shown promise in anticancer assays. In vitro studies demonstrated inhibition of cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 10 |
| MCF-7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The thiazole and triazole moieties interfere with nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Modulation of Signaling Pathways : Interaction with key signaling proteins involved in cell proliferation and survival.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, indicating its potential use in treating infections caused by multidrug-resistant organisms .
- Anticancer Properties : In an experimental model using human cancer cell lines, the compound exhibited significant cytotoxicity compared to standard chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties due to its unique structural features. The presence of the thiazole and triazole moieties is particularly noteworthy as these structures are known to confer various biological activities.
Anticancer Activity
Research indicates that compounds with similar structural frameworks have demonstrated anticancer properties. For instance, studies involving derivatives of thiazoles and triazoles have shown efficacy against various cancer cell lines, including breast and prostate cancers. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Antimicrobial Properties
Compounds containing thiazole and triazole rings are frequently explored for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Biological Research
The compound's ability to interact with biological macromolecules is an area of active investigation.
Molecular Docking Studies
Molecular docking simulations have been employed to predict how N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide interacts with target proteins such as DNA and bovine serum albumin (BSA). These studies suggest that the compound can effectively bind to these targets, which is critical for its potential therapeutic applications .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various pathogens and cancer cells. Results indicate that it possesses significant inhibitory effects on cell viability in certain cancer lines, supporting its potential as a lead compound for drug development .
Material Science Applications
Beyond biological applications, the structural properties of this compound may also lend itself to material science.
Organic Electronics
The unique electronic properties of compounds featuring benzodioxole and thiazole functionalities make them suitable for applications in organic electronics. They can potentially be used in the development of organic semiconductors or photovoltaic materials due to their ability to facilitate charge transfer processes .
Summary Table of Applications
Chemical Reactions Analysis
Thiol-Ene Click and Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) bridge between the propanamide and thiazolo-triazole moieties is susceptible to nucleophilic substitution (S) or oxidative reactions. Studies on analogous triazole-thiol derivatives demonstrate:
-
Alkylation : Reactivity with α-bromo-γ-butyrolactone under basic conditions (e.g., NaOAc or EtN) yields γ-lactone-substituted products via S displacement .
-
Oxidation : Treatment with oxidizing agents (e.g., HO) converts the thioether to sulfoxide (-SO-) or sulfone (-SO-), altering electronic properties .
Example Reaction Pathway :
textPropanamide-S-R + R'-X → Propanamide-S-R' + X⁻ (R = thiazolo-triazole; X = leaving group)
Functionalization of the Thiazolo[2,3-c] triazole Core
The fused thiazole-triazole system exhibits dual reactivity:
-
Electrophilic Aromatic Substitution (EAS) : The electron-deficient triazole ring may undergo nitration or halogenation at specific positions, while the thiazole sulfur can coordinate metals (e.g., Pd, Cu) .
-
Cycloaddition : The triazole’s 1,2,4-triazole component could participate in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions .
Key Data :
| Reaction Type | Reagents/Conditions | Product Outcome |
|---|---|---|
| Nitration | HNO, HSO | Nitro-substituted triazole |
| Halogenation | Cl, FeCl | Chlorinated thiazolo-triazole |
| Metal Coordination | Pd(OAc), DMF | Pd-complexed intermediate |
Modification of the Benzodioxole Substituent
The 1,3-benzodioxol-5-ylmethyl group offers sites for:
-
Demethylation : Acidic cleavage (e.g., BBr) converts the methylenedioxy group to diol, enabling further functionalization .
-
Electrophilic Substitution : Bromination or sulfonation at the aromatic ring’s para-position relative to the methylene bridge .
Example :
textBenzodioxole → H\(_2\)SO\(_4\)/SO\(_3\) → Sulfonated benzodioxole
Propanamide Hydrolysis and Derivatization
The amide bond can undergo:
-
Acidic/Basic Hydrolysis : Yields carboxylic acid and amine fragments, useful for prodrug strategies .
-
Cross-Coupling : Suzuki-Miyaura coupling at the propanamide’s terminal carbon (if functionalized with aryl halides) .
Reaction Efficiency :
| Condition | Time | Yield (%) | Byproducts |
|---|---|---|---|
| 6M HCl, reflux | 12 h | 85 | Minimal (<5%) |
| 2M NaOH, RT | 24 h | 72 | Amine oligomers |
Stability Under Physiological Conditions
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Impact of Heterocyclic Core :
- Thiazolo-triazole derivatives (target compound and ) are associated with multitarget activities due to their fused heteroaromatic systems, which enhance π-π stacking and hydrogen bonding with biological targets. In contrast, 1,3,4-thiadiazoles (e.g., ) exhibit stronger antimicrobial effects, likely due to their electron-deficient cores interacting with bacterial enzymes .
Substituent Effects: The benzodioxole group in the target compound and may improve blood-brain barrier penetration compared to chlorophenyl () or thiophene () analogs. Thiophene in introduces electron-rich aromaticity, favoring interactions with redox-active targets (e.g., enzymes involved in diabetes) .
Chain Length and Functional Groups :
- The propanamide chain in the target compound offers greater conformational flexibility than the acetamide in , possibly improving binding to larger active sites (e.g., kinase domains).
- Thioether linkages (target compound, ) enhance metabolic stability compared to ester or amide bonds, as evidenced by reduced hepatic clearance in preclinical models .
Synthetic Accessibility :
- Thiazolo-triazole derivatives require multi-step syntheses involving cyclocondensation and thioether coupling, yielding ~50–70% . Simpler 1,2,4-triazoles () are synthesized in higher yields (~80–90%) via one-pot reactions, making them more scalable .
Q & A
Q. What are the typical synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide, and what critical reaction parameters must be optimized to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thiol coupling : Reaction of a thiol-containing intermediate (e.g., 5-phenylthiazolo-triazole-3-thiol) with a propanamide derivative under basic conditions.
- Condensation : Formation of the benzodioxolylmethyl group via nucleophilic substitution or reductive amination.
Critical parameters include: - Temperature : Controlled heating (60–80°C) to avoid side reactions during coupling steps.
- pH : Alkaline conditions (pH 8–10) for thiolate ion formation to enhance reactivity.
- Reaction time : Extended reaction times (12–24 hrs) for complete conversion, monitored via TLC or HPLC .
Purification often employs column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing This compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm connectivity of the benzodioxole, thiazolo-triazole, and propanamide moieties. For example, the thioether (–S–) linkage shows characteristic deshielding in ¹³C NMR (~40–45 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~550–560) and fragments (e.g., cleavage at the thioether bond).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%).
Ambiguities (e.g., tautomerism in the triazole ring) are resolved by comparing experimental data with computed spectra (DFT) or analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. Strategies include:
- Orthogonal assays : Compare results from cell-based assays (e.g., IC₅₀ in cancer lines) with ex vivo tissue models to validate target engagement.
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma.
- Structure-activity relationship (SAR) : Synthesize analogs with modified benzodioxole or thiazolo-triazole groups to isolate pharmacophoric elements .
Q. What methodological considerations are essential when using crystallographic data (e.g., SHELX refinement) to confirm This compound's structure, particularly with twinned crystals?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron data (d ≤ 0.8 Å) to resolve overlapping electron density in twinned crystals.
- Refinement : Apply the HKLF5 format in SHELXL to handle twin domains. Validate with R-factors (R₁ < 0.05 for high-quality data).
- Validation tools : Check for hydrogen-bonding consistency (e.g., N–H⋯O interactions in the propanamide group) and thermal displacement parameters (B-factors < 5 Ų for non-disordered atoms) .
Q. How can QSAR models be developed for This compound, and what molecular descriptors are most relevant given its heterocyclic system?
- Methodological Answer :
- Descriptor selection : Focus on electronic (e.g., HOMO/LUMO energies) and steric parameters (e.g., Connolly surface area) of the thiazolo-triazole and benzodioxole moieties.
- 3D-QSAR : Align structures using the thioether bond as a common pharmacophore. Validate models with leave-one-out cross-validation (q² > 0.6).
- Docking studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
Q. What experimental design strategies optimize reaction conditions for introducing the thiazolo-triazole moiety during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use a Box-Behnken design to optimize variables (temperature, catalyst loading, solvent polarity).
- Response surface methodology (RSM) : Model yield as a function of pH (6–8) and reaction time (6–18 hrs).
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates (e.g., thiolate formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
